Tenofovir amibufenamide

Description

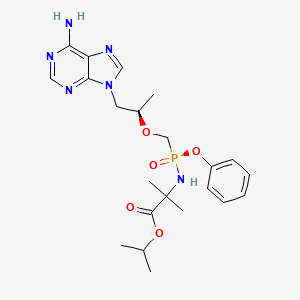

Structure

3D Structure

Properties

Molecular Formula |

C22H31N6O5P |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |

InChI |

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34+/m1/s1 |

InChI Key |

ORHSFGJQGPUCRR-RZCFMFBHSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Tenofovir Amibufenamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B. Developed by Jiangsu Hansoh Pharmaceutical Group, TMF offers an improved safety and efficacy profile compared to its predecessors. This technical guide provides a comprehensive overview of the synthesis pathway of Tenofovir amibufenamide, detailing its key intermediates, reaction protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of antiviral therapeutics.

Introduction

This compound is a phosphonamidate prodrug designed to efficiently deliver the active metabolite, tenofovir diphosphate, to target hepatocytes.[1][2] Its chemical structure features a strategic modification of the phosphonate (B1237965) group, enhancing cell permeability and leading to higher intracellular concentrations of the active drug. This targeted delivery mechanism contributes to its potent antiviral activity at lower doses, thereby reducing systemic exposure and associated side effects.[2] Understanding the synthetic route to this compound is crucial for its production, quality control, and the development of next-generation antiviral agents.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of the core tenofovir backbone, (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). The key transformation involves the stereoselective formation of a phosphonamidate bond between the PMPA intermediate and the amibufenamide moiety.

The overall synthesis can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Key Intermediate (R)-9-[2-(hydroxypropyl)adenine] (HPA)

-

Stage 2: Introduction of the Phosphonate Group to Yield Tenofovir (PMPA)

-

Stage 3: Formation of the Phosphonamidate Prodrug Moiety

Below is a detailed description of each stage, including intermediates and reaction conditions.

Detailed Synthesis and Experimental Protocols

Stage 1: Synthesis of (R)-9-[2-(hydroxypropyl)adenine] (HPA)

The synthesis of the chiral intermediate HPA is a critical step that establishes the stereochemistry of the final molecule.

-

Step 1: Synthesis of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile

This step involves the condensation of diaminomaleonitrile (B72808) with trimethylorthoformate to yield a formimidate intermediate. Subsequent reaction with (R)-1-aminopropan-2-ol, which can be sourced from L-threonine, followed by cyclization, affords the imidazole (B134444) intermediate.

Experimental Protocol: A detailed protocol for a similar synthesis is described in the chemical literature, which can be adapted for this step. The process typically involves reacting diaminomaleonitrile and trimethylorthoformate, followed by the addition of (R)-1-aminopropan-2-ol and a base such as barium hydroxide (B78521) to facilitate cyclization.

-

Step 2: Cyclization to form (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (HPA)

The imidazole intermediate is then cyclized with a formylating agent, such as formamidinium acetate (B1210297), to construct the purine (B94841) ring system, yielding HPA.

Experimental Protocol: To a solution of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile in a suitable solvent like DMF, formamidinium acetate is added. The mixture is heated to allow for the cyclization reaction to proceed to completion. The product, HPA, can then be isolated and purified by crystallization.

Stage 2: Synthesis of Tenofovir (PMPA)

This stage involves the introduction of the phosphonate group to the hydroxyl of HPA.

-

Step 3: Phosphonylation of HPA

HPA is reacted with a phosphonylating agent, such as diethyl p-tosyloxymethylphosphonate, in the presence of a base to form the corresponding phosphonate ester. Subsequent hydrolysis of the ester groups yields Tenofovir (PMPA).

Experimental Protocol: HPA is dissolved in a suitable solvent, and a base (e.g., sodium tert-butoxide) is added. Diethyl p-tosyloxymethylphosphonate is then added, and the reaction is stirred until completion. The resulting diethyl phosphonate ester is then subjected to hydrolysis, typically using a reagent like bromotrimethylsilane, followed by an aqueous workup to yield PMPA.

Stage 3: Synthesis of this compound

This final stage involves the formation of the phosphonamidate prodrug moiety. This is a key step that differentiates this compound from other tenofovir prodrugs.

-

Step 4: Formation of the Phenyl Phosphonochloridate Intermediate

Tenofovir (PMPA) is first converted to an activated phenyl phosphonate intermediate. This is typically achieved by reacting PMPA with triphenyl phosphite (B83602) in the presence of a base and a catalyst.

Experimental Protocol: PMPA is suspended in a solvent such as N,N-dimethylacetamide. A base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) are added, followed by triphenyl phosphite. The reaction mixture is heated to facilitate the formation of the phenyl phosphonate intermediate.

-

Step 5: Formation of the Phosphonochloridate

The phenyl phosphonate intermediate is then chlorinated, for example, using a chlorinating agent like oxalyl chloride or thionyl chloride, to generate the reactive phosphonochloridate intermediate, phenyl (R)-(1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methylphosphonochloridate.

-

Step 6: Coupling with Isopropyl 2-amino-2-methylpropanoate

The final step is the coupling of the phosphonochloridate intermediate with isopropyl 2-amino-2-methylpropanoate (the "amibufenamide" moiety) in the presence of a base to form this compound.

Experimental Protocol: The phosphonochloridate intermediate is dissolved in an appropriate solvent, and isopropyl 2-amino-2-methylpropanoate is added, followed by a suitable base (e.g., triethylamine). The reaction is stirred until the coupling is complete. The crude this compound is then purified by chromatography or crystallization to yield the final product with high purity (>98% by HPLC).

Quantitative Data

The following table summarizes the typical yields and purity for the key steps in the synthesis of this compound. Please note that these values are illustrative and can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (%) (Method) |

| 1. Imidazole Formation | (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile | 80 - 90 | >95 (HPLC) |

| 2. Purine Ring Formation | (R)-9-[2-(hydroxypropyl)adenine] (HPA) | 75 - 85 | >98 (HPLC) |

| 3. Phosphonylation and Hydrolysis | Tenofovir (PMPA) | 60 - 70 | >99 (HPLC) |

| 4. Phenyl Phosphonate Formation | Phenyl Tenofovir Intermediate | 85 - 95 | In-process control |

| 5. Phosphonochloridate Formation | Phenyl Phosphonochloridate Intermediate | In-situ | In-process control |

| 6. Coupling and Purification | This compound | 70 - 80 | >98 (HPLC) |

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway of this compound.

Mechanism of Action: Intracellular Activation of this compound

Caption: Intracellular activation pathway of this compound.[2]

Conclusion

The synthesis of this compound is a well-defined process that leverages key chemical transformations to produce a highly effective antiviral agent. This guide has outlined the core synthetic pathway, from readily available starting materials to the final active pharmaceutical ingredient. The provided experimental insights and quantitative data serve as a foundation for researchers and drug development professionals working in the field of antiviral therapies. Further process optimization and the development of more efficient and greener synthetic routes will continue to be areas of active research, aiming to improve the accessibility and affordability of this important medication.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Preclinical Development and Discovery of Tenofovir (B777) Amibufenamide

Introduction

Tenofovir amibufenamide (TMF), also known as HS-10234, is a novel, orally bioavailable prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor.[1][2] It was developed to treat chronic hepatitis B (CHB) and represents a next-generation advancement in tenofovir therapy, building upon the foundations laid by its predecessors, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[3][4] Developed using ProTide (Pro-drug nucleotide) technology, TMF is engineered for enhanced plasma stability and targeted delivery to hepatocytes.[4][5] This design aims to maximize antiviral efficacy while minimizing the systemic exposure to tenofovir, thereby reducing the potential for renal and bone toxicities associated with earlier formulations.[3][6] TMF was approved for use in China in June 2021.[4][7]

Discovery and Rationale for Development

The development of tenofovir prodrugs has been driven by the need to overcome the poor oral bioavailability of the parent drug, tenofovir, which is limited by its phosphonate (B1237965) group.[3]

-

Tenofovir Disoproxil Fumarate (TDF): The first-generation prodrug, TDF, significantly improved oral bioavailability. However, its conversion to tenofovir occurs largely in the plasma, leading to high systemic levels of tenofovir. This systemic exposure is linked to long-term risks of nephrotoxicity and decreased bone mineral density.[3][7]

-

Tenofovir Alafenamide (TAF): TAF was developed as a second-generation prodrug with greater plasma stability than TDF. It is more efficiently taken up by hepatocytes, where it is metabolized to tenofovir. This results in approximately 90% lower plasma tenofovir concentrations compared to TDF, leading to an improved renal and bone safety profile.[7][8]

-

This compound (TMF): TMF was designed as a further refinement of TAF. Structurally, TMF is similar to TAF but includes an additional methyl group.[4][9] This modification enhances lipophilicity and cell membrane penetration, aiming for even greater plasma stability and more efficient intracellular conversion to the active metabolite.[9][10] The rationale was to create a prodrug with superior pharmacokinetic properties, leading to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), within the target liver cells, thus potentially enhancing antiviral activity and further improving the safety profile.[3][10]

Mechanism of Action

This compound exerts its antiviral effect through a multi-step intracellular conversion process that culminates in the inhibition of viral replication.

-

Uptake and Conversion: After oral administration and absorption, TMF remains stable in the bloodstream and is primarily taken up by hepatocytes.[9] Inside the liver cells, it is hydrolyzed by enzymes, predominantly carboxylesterase and cathepsin A, to release the parent molecule, tenofovir.[6][9]

-

Phosphorylation: Cellular kinases then phosphorylate tenofovir in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[11]

-

Inhibition of Viral Polymerase: TFV-DP is a structural analog of the natural nucleotide deoxyadenosine (B7792050) triphosphate (dATP).[11] It competes with dATP for incorporation into the growing viral DNA chain by the hepatitis B virus (HBV) polymerase/reverse transcriptase.[8]

-

Chain Termination: Once incorporated, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond.[11] This premature termination of the DNA chain effectively halts viral DNA synthesis and inhibits HBV replication.[11][12]

Caption: Intracellular activation pathway of this compound (TMF).

Preclinical Pharmacokinetics

Preclinical studies in various animal models demonstrated TMF's superior pharmacokinetic profile compared to both TDF and TAF. These advantages are believed to be a key contributor to its potent antiviral efficacy.[3]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of TMF, TAF, and TDF after oral administration in Sprague-Dawley (SD) rats.

| Parameter | TMF | TAF | TDF |

| Absolute Bioavailability of TFV (%) | 46.70 ± 5.59 | 28.60 ± 4.65 | 17.21 ± 2.09 |

| Total Bioavailability (Prodrug + TFV) (%) | 47.26 | 22.59 | 13.55 |

| AUC of TFV in Plasma (µM·h) | 16.26 | 9.30 | 5.39 |

| Data sourced from a study in SD rats.[13] Values are presented as mean ± standard deviation. |

Studies in SD rats, C57BL/6 mice, and beagle dogs consistently showed that TMF has greater bioavailability than TAF and TDF.[3] This is attributed to its higher stability in intestinal fluid and the bloodstream, which allows more of the intact prodrug to reach the liver for targeted activation.[3][14] The higher bioavailability results in increased systemic exposure (AUC) to the parent tenofovir and, more importantly, higher intracellular concentrations of the active TFV-DP in hepatocytes.[3]

Preclinical Efficacy and Pharmacodynamics

In Vitro Antiviral Activity

TMF demonstrated potent antiviral activity against HBV in cell-based assays. In HBV-positive HepG2.2.15 cells, TMF showed stronger inhibition of HBV DNA replication compared to TDF and was slightly more potent than TAF.[3][14]

| Compound | EC₅₀ (nM) in HepG2.2.15 cells |

| This compound (TMF) | 7.29 ± 0.71 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| EC₅₀ (half-maximal effective concentration) values after 9 days of treatment.[3][14] Data presented as mean ± standard deviation. |

In Vivo Antiviral Efficacy

In an HBV transgenic mouse model, oral administration of TMF led to a significant decrease in serum HBV DNA levels.[2] While all three tenofovir prodrugs (TMF, TAF, TDF) ultimately achieved similar anti-HBV effects after extended treatment (42 days), TMF showed a more rapid initial decline in viral load.[3][14]

Furthermore, preclinical studies indicated that TMF has a corrective effect on the metabolic disorders within host liver cells caused by HBV infection.[2] This includes the rebalancing of pathways such as the TCA cycle, glycolysis, and purine/pyrimidine metabolism.[2][3] The ranking of this corrective effect was TMF > TAF > TDF.[3][14]

Caption: Logical workflow of this compound preclinical development.

Experimental Protocols

In Vitro Antiviral Activity Assay

-

Cell Line: HepG2.2.15 cells, which stably express and replicate HBV.

-

Methodology:

-

Cells are seeded in culture plates and allowed to adhere.

-

The cells are then treated with serial dilutions of TMF, TAF, or TDF for a period of 9 days, with the medium and drug refreshed every 3 days.

-

After the treatment period, the supernatant is collected.

-

HBV DNA is extracted from the supernatant and quantified using a real-time quantitative polymerase chain reaction (qPCR) assay.

-

The inhibition rate is calculated relative to a vehicle-treated control group.

-

The EC₅₀ value is determined by fitting the dose-response curve using non-linear regression analysis.[3][14]

-

Animal Pharmacokinetic Studies

-

Animal Models: Sprague-Dawley rats, C57BL/6 mice, or beagle dogs.

-

Methodology:

-

Animals are fasted overnight prior to drug administration.

-

A single oral dose of TMF, TAF, or TDF is administered via gavage.

-

Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma is separated by centrifugation. For liver concentration studies, animals are euthanized at specific time points and liver tissue is harvested.

-

Concentrations of the prodrug and the released tenofovir in plasma and liver homogenates are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (AUC, Cmax, tmax, t1/2, bioavailability) are calculated using non-compartmental analysis software.[3]

-

Preclinical Safety and Resistance Profile

Safety and Toxicology

The core rationale for developing TMF was to improve upon the safety profile of TDF. By ensuring greater plasma stability and targeting the liver, TMF is designed to reduce the concentration of tenofovir circulating systemically. This mechanism is expected to decrease the exposure of non-target organs, particularly the kidneys and bones, thereby mitigating the risk of associated toxicities.[3][6] Preclinical data supported this hypothesis, paving the way for clinical trials that have since confirmed an improved renal and bone safety profile compared to TDF.[6][7][15]

Resistance Profile

The antiviral target of TMF is the same as that of TDF and TAF. Therefore, the resistance profile is expected to be similar. In vitro resistance selection studies with tenofovir and TAF have shown that the primary resistance mutation that emerges in the HBV polymerase/reverse transcriptase is K65R.[16] While TMF demonstrates a favorable resistance profile, the potential for cross-resistance with other nucleos(t)ide analogs exists.[11][16] The higher intracellular concentrations of TFV-DP achieved with TMF may, however, help overcome low-level resistance and potentially delay the development of resistant strains compared to TDF.[16]

Caption: Relationship between TMF's properties and its preclinical outcomes.

Conclusion

The preclinical development of this compound successfully identified it as a promising next-generation prodrug of tenofovir. Through structural modification of TAF, TMF achieved enhanced lipophilicity and stability, leading to a superior pharmacokinetic profile characterized by greater oral bioavailability and targeted delivery to the liver.[3][9] In vitro and in vivo preclinical models demonstrated its potent inhibition of HBV replication, which was slightly superior to TAF and significantly better than TDF.[3][14] These compelling preclinical findings, combined with a strong safety rationale, provided the necessary evidence to advance TMF into clinical development, where it has been validated as a safe and effective treatment for chronic hepatitis B.[15]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 7. This compound in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A potential alternative for chronic hepatitis B treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effectiveness and Safety of this compound in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tenofovir Amibufenamide: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of the antiviral agent tenofovir, developed for the treatment of chronic hepatitis B. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphism, are critical determinants of its stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known and potential polymorphic forms of tenofovir amibufenamide fumarate (B1241708). It details the experimental protocols for the discovery and characterization of these forms and presents a framework for organizing the associated crystallographic and physicochemical data. While extensive data is available for related tenofovir prodrugs, specific crystallographic data for multiple forms of TMF are not widely published. This guide, therefore, also serves as a template for the systematic study and reporting of TMF's solid-state chemistry.

Introduction to this compound and Polymorphism

This compound is a phosphonamidate prodrug designed to efficiently deliver tenofovir to hepatocytes. As a small molecule intended for oral administration, its solid-state form is of paramount importance. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Both chemical and physical.

-

Hygroscopicity: Propensity to absorb moisture.

-

Mechanical Properties: Impacting tablet manufacturing.

A thorough understanding and control of polymorphism are essential for ensuring the quality, safety, and efficacy of the final drug product. While the existence of "form I" of this compound fumarate has been noted in the literature, a comprehensive public disclosure of its full polymorphic landscape is not yet available.

Known and Potential Crystalline Forms

Currently, "Form I" is the only specifically mentioned crystalline form of this compound fumarate in publicly accessible scientific literature. It is anticipated that a comprehensive polymorphic screen would reveal other forms, such as other anhydrous polymorphs, hydrates, or solvates. The following tables are structured to accommodate data for Form I and other potential polymorphs as such information becomes available.

Data Presentation

Table 1: Crystallographic Data for this compound Fumarate Polymorphs

| Parameter | Form I | Form II (Hypothetical) | Form III (Hypothetical) |

| Crystal System | Data not available | Data not available | Data not available |

| Space Group | Data not available | Data not available | Data not available |

| a (Å) | Data not available | Data not available | Data not available |

| b (Å) | Data not available | Data not available | Data not available |

| c (Å) | Data not available | Data not available | Data not available |

| α (°) | Data not available | Data not available | Data not available |

| β (°) | Data not available | Data not available | Data not available |

| γ (°) | Data not available | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available | Data not available |

| Z | Data not available | Data not available | Data not available |

| Calculated Density (g/cm³) | Data not available | Data not available | Data not available |

| Key PXRD Peaks (2θ°) | Data not available | Data not available | Data not available |

Table 2: Thermal Analysis Data for this compound Fumarate Polymorphs

| Parameter | Form I | Form II (Hypothetical) | Form III (Hypothetical) |

| DSC Onset (°C) | Data not available | Data not available | Data not available |

| DSC Peak (°C) | Data not available | Data not available | Data not available |

| Enthalpy of Fusion (J/g) | Data not available | Data not available | Data not available |

| TGA Weight Loss (%) and Temp. Range (°C) | Data not available | Data not available | Data not available |

Table 3: Solubility Data for this compound Fumarate Polymorphs

| Solvent System | Form I Solubility (mg/mL) | Form II Solubility (mg/mL) (Hypothetical) | Form III Solubility (mg/mL) (Hypothetical) |

| Water (pH 7.0) | Data not available | Data not available | Data not available |

| 0.1 N HCl | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

Experimental Protocols

The characterization of this compound's crystal forms involves a suite of analytical techniques. Detailed methodologies for key experiments are outlined below.

Powder X-ray Diffraction (PXRD)

-

Objective: To obtain a diffraction pattern unique to a specific crystalline form.

-

Instrumentation: A diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

-

Data Collection: The sample is scanned over a 2θ range of, for example, 2° to 40°, with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: The resulting diffractogram is analyzed for characteristic peak positions (in 2θ°) and their relative intensities.

Single Crystal X-ray Diffraction (SC-XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding information on the crystal system, space group, and unit cell dimensions.

-

Crystal Growth: Single crystals of sufficient size and quality are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure using specialized software.

Thermal Analysis

-

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Instrumentation: A DSC instrument calibrated for temperature and enthalpy.

-

Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are weighed into an aluminum pan and hermetically sealed.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events.

-

Objective: To measure the change in mass of a sample as a function of temperature, used to quantify the presence of water or residual solvents.

-

Instrumentation: A TGA instrument.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The resulting curve plots mass loss versus temperature.

Solubility Studies

-

Objective: To determine the equilibrium solubility of different polymorphic forms in various solvents.

-

Methodology (Shake-Flask Method): An excess amount of the polymorph is added to a known volume of the solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The resulting suspension is filtered, and the concentration of the dissolved API in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualization of Workflows and Relationships

Polymorphic Screening and Characterization Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs of this compound.

Relationship Between Polymorphic Forms

The thermodynamic relationship between different polymorphs can be either monotropic or enantiotropic. This relationship governs their relative stability at different temperatures.

Conclusion

The systematic characterization of the crystal structure and polymorphism of this compound is a critical step in its development as a safe and effective therapeutic agent. This guide provides a framework for conducting and documenting such studies. While detailed public data on TMF's solid-state forms are currently limited, the methodologies and data presentation formats outlined herein, guided by established practices for related compounds, offer a clear path forward for researchers in this field. The discovery and characterization of new polymorphic forms will be essential for optimizing the drug's formulation, ensuring its stability, and meeting regulatory requirements.

In-Depth Technical Guide: Computational Docking of Tenofovir Amibufenamide with HBV Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of tenofovir, a potent nucleotide analog inhibitor of the hepatitis B virus (HBV) polymerase. Understanding the molecular interactions between the active form of TMF and the HBV polymerase is crucial for the rational design of next-generation antiviral therapies. This technical guide provides a comprehensive overview of the computational docking of tenofovir's active metabolite, tenofovir diphosphate (B83284) (TFV-DP), with the HBV polymerase. It includes a summary of relevant quantitative data, detailed experimental protocols for in silico analysis, and visualizations of the HBV replication pathway and computational workflows. While direct computational docking studies on TMF are not extensively available in public literature, the analysis of its active form provides critical insights into its mechanism of action.

Introduction: Tenofovir Amibufenamide and the HBV Polymerase Target

Chronic hepatitis B infection remains a significant global health challenge. The primary target for antiviral nucleos(t)ide analogs is the HBV polymerase, a multi-functional enzyme essential for the virus's replication cycle. This enzyme possesses reverse transcriptase (RT) activity, which is responsible for synthesizing viral DNA from an RNA template.

This compound is a prodrug designed for efficient delivery of tenofovir to hepatocytes. Once inside the liver cells, TMF is metabolized into its active form, tenofovir diphosphate. TFV-DP acts as a competitive inhibitor of the natural deoxyadenosine (B7792050) triphosphate (dATP) substrate for the HBV polymerase. Its incorporation into the growing viral DNA chain leads to premature termination of DNA synthesis due to the lack of a 3'-hydroxyl group.

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand (in this case, TFV-DP) to the active site of a protein (HBV polymerase). This in silico approach provides valuable information on the key amino acid residues involved in the interaction and the energetic favorability of the binding, guiding further drug development and optimization.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of this compound and computational docking studies of its active metabolite, tenofovir diphosphate, with HBV polymerase.

Table 1: In Vitro Efficacy of Tenofovir Prodrugs against HBV

| Compound | EC50 (nM) in HepG2.2.15 cells (9-day treatment) | Reference |

| This compound (TMF) | 7.29 ± 0.71 | [1] |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 | [1] |

| Tenofovir Disoproxil Fumarate (TDF) | 17.09 ± 2.45 | [1] |

Table 2: Computational Docking Binding Energies of Tenofovir and Analogs with Wild-Type HBV Reverse Transcriptase

| Ligand (Active Form) | Predicted Binding Affinity (kcal/mol) | Reference |

| (R)-Tenofovir | -11.54 | [2] |

| Adefovir | -9.10 | [2] |

| dGTP (natural substrate) | -8.64 | [2] |

| dCTP (natural substrate) | -6.35 | [2] |

Note: The binding energies are derived from in silico docking studies and represent the predicted affinity of the active drug molecules to the HBV polymerase active site.

Experimental Protocols: In Silico Molecular Docking

This section outlines a detailed, generalized protocol for performing molecular docking of tenofovir diphosphate with the HBV polymerase using commonly available bioinformatics tools.

Preparation of the HBV Polymerase Receptor

-

Protein Structure Retrieval: Obtain the 3D structure of the HBV polymerase. As a crystal structure is not fully available, a high-quality homology model is often used. A modeled structure of the HBV reverse transcriptase domain can be found in resources like the Protein Data Bank (PDB) or can be generated using homology modeling servers (e.g., SWISS-MODEL) with the HIV-1 RT structure as a template.[3]

-

Receptor Cleaning: Remove all non-essential molecules from the protein structure file, including water molecules, ions, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately simulating electrostatic interactions.

-

File Format Conversion: Convert the prepared protein structure file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

Preparation of the Tenofovir Diphosphate Ligand

-

Ligand Structure Retrieval: Obtain the 3D structure of tenofovir diphosphate from a chemical database such as PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Torsion Tree Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

-

File Format Conversion: Convert the prepared ligand structure into the PDBQT format.

Molecular Docking Simulation using AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the HBV polymerase. The active site is typically centered around the conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif.[3][4] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File Setup: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search algorithm.

-

Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of docking runs, exploring different conformations and orientations of the ligand within the receptor's active site.

-

Analysis of Results: The output will include a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization and Interaction Analysis: Visualize the predicted binding poses using molecular graphics software (e.g., PyMOL, Chimera). Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the active site of the HBV polymerase to understand the molecular basis of binding.

Mandatory Visualizations

HBV Replication Cycle and Mechanism of Action of this compound

Caption: HBV replication cycle and the inhibitory action of this compound's active metabolite.

Experimental Workflow for Computational Docking

References

- 1. biorxiv.org [biorxiv.org]

- 2. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus | PLOS One [journals.plos.org]

- 3. Computational model of hepatitis B virus DNA polymerase: Molecular dynamics and docking to understand resistant mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Binding of Tenofovir and Adefovir to Reverse Transcriptase of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

Tenofovir Amibufenamide (TMF): A Technical Guide to its Hepatocyte-Specific Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide analogue tenofovir, represents a significant advancement in the treatment of chronic hepatitis B (CHB). Engineered for targeted delivery to hepatocytes, TMF is designed to maximize antiviral efficacy within the liver while minimizing systemic exposure to tenofovir, thereby offering an improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides an in-depth exploration of the core mechanisms of TMF activation within hepatocytes, supported by quantitative data from clinical studies and detailed experimental protocols.

Tenofovir amibufenamide shares a similar metabolic activation pathway with tenofovir alafenamide (TAF).[1][2][3] Structurally, TMF is similar to TAF but includes an additional methyl group, which enhances its lipophilicity and cell membrane penetration, potentially leading to slightly better in vitro activity than TAF.[1][2][3] This structural modification is key to its efficient delivery and subsequent activation in the target liver cells.

Hepatocyte-Specific Activation of this compound

The activation of TMF is a multi-step enzymatic process that occurs predominantly within hepatocytes, the primary site of hepatitis B virus (HBV) replication. This targeted activation is crucial for the drug's favorable efficacy and safety profile.

The Metabolic Pathway

The metabolic journey of TMF from an inactive prodrug to the pharmacologically active tenofovir diphosphate (B83284) (TFV-DP) involves the following key steps:

-

Hepatocyte Uptake: TMF, due to its lipophilic nature, efficiently penetrates hepatocyte cell membranes.

-

Initial Hydrolysis: Within the hepatocyte, the first critical step is the hydrolysis of the phosphonamidate bond. This reaction is primarily catalyzed by two key enzymes:

-

Formation of Tenofovir: The enzymatic hydrolysis of TMF results in the formation of the parent drug, tenofovir (TFV).

-

Phosphorylation Cascade: Once formed, tenofovir undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to yield the active metabolite, tenofovir diphosphate (TFV-DP).

-

Inhibition of HBV Polymerase: TFV-DP, a structural analogue of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of the HBV reverse transcriptase/polymerase. Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting HBV replication.[4]

References

- 1. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomised clinical trial: 48 weeks of treatment with this compound versus tenofovir disoproxil fumarate for patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Tenofovir Amibufenamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) amibufenamide (TMF), a novel phosphoramidate (B1195095) prodrug of the nucleotide analog tenofovir, has emerged as a potent antiviral agent for the treatment of chronic hepatitis B (CHB). Its chemical structure, characterized by an additional methyl group compared to tenofovir alafenamide (TAF), confers advantageous pharmacokinetic properties, including enhanced lipophilicity and cell membrane penetration. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tenofovir amibufenamide, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Tenofovir and its prodrugs are cornerstones in the management of retroviral infections, including HIV and HBV. The development of tenofovir prodrugs aims to improve the oral bioavailability and targeted delivery of the active tenofovir diphosphate (B83284) to hepatocytes, thereby enhancing antiviral efficacy while minimizing systemic toxicity. This compound (TMF) represents a significant advancement in this lineage, demonstrating non-inferior efficacy to tenofovir disoproxil fumarate (B1241708) (TDF) with an improved safety profile, particularly concerning bone and renal health.[1][2] This guide delves into the core medicinal chemistry principles underpinning the efficacy of TMF and its analogs.

Mechanism of Action

This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[3] The ProTide (protide) technology is central to its design, enabling efficient delivery of tenofovir into target cells.[4][5]

The intracellular activation cascade is as follows:

-

Cellular Uptake: TMF, being more lipophilic than other tenofovir prodrugs, readily penetrates the cell membrane of hepatocytes.[6]

-

Intracellular Conversion: Inside the cell, TMF is hydrolyzed by cellular enzymes, such as cathepsin A and carboxylesterase 1, to release tenofovir.[7]

-

Phosphorylation: Cellular kinases then phosphorylate tenofovir to its active diphosphate form, tenofovir diphosphate (TFV-DP).[3]

-

Inhibition of HBV Reverse Transcriptase: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate.[3]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, TFV-DP lacks a 3'-hydroxyl group, leading to the termination of DNA elongation and thereby inhibiting viral replication.[3]

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 96-Week Treatment of this compound and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

Tenofovir Amibufenamide: A Comprehensive ADME Profile in Preclinical Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) amibufenamide (TMF) is a novel phosphoramidate (B1195095) prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. Developed to improve upon the safety and efficacy profile of its predecessors, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), TMF is engineered for enhanced plasma stability and targeted delivery of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), to hepatocytes. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of Tenofovir amibufenamide in key preclinical species, offering valuable insights for researchers and professionals in the field of drug development.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its parent compound, tenofovir, following oral administration in various preclinical species.

Table 1: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of this compound (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in SD Rats.

| Parameter | TMF (30 µmol/kg) | TAF (30 µmol/kg) | TDF (30 µmol/kg) |

| Cmax (µM) | 2.85 ± 0.35 | 1.98 ± 0.28 | 1.12 ± 0.15 |

| Tmax (h) | 0.5 | 0.5 | 0.5 |

| AUC0-t (µM·h) | 10.25 ± 1.23 | 7.15 ± 0.98 | 3.85 ± 0.56 |

| t1/2 (h) | 2.5 ± 0.3 | 2.3 ± 0.4 | 2.1 ± 0.3 |

| F (%) | 46.70 ± 5.59 | 28.60 ± 4.65 | 17.21 ± 2.09 |

Data are expressed as mean ± SD (n=6). F (%) represents the absolute bioavailability of TFV.

Table 2: Pharmacokinetic Parameters of Tenofovir (TFV) and this compound (TMF) after Oral Administration in C57BL/6 Mice.

| Analyte | Parameter | TMF (30 µmol/kg) | TAF (30 µmol/kg) | TDF (30 µmol/kg) |

| TMF | Cmax (µM) | 0.85 ± 0.12 | Not Detected | Not Detected |

| Tmax (h) | 0.25 | - | - | |

| AUC0-t (µM·h) | 1.58 ± 0.25 | - | - | |

| t1/2 (h) | 1.73 ± 0.21 | - | - | |

| F (%) | 9.70 | - | - | |

| TFV | Cmax (µM) | 3.15 ± 0.45 | 2.05 ± 0.31 | 1.25 ± 0.18 |

| Tmax (h) | 0.5 | 0.5 | 0.5 | |

| AUC0-t (µM·h) | 16.26 ± 2.11 | 9.30 ± 1.54 | 5.39 ± 0.89 | |

| t1/2 (h) | 3.1 ± 0.4 | 2.9 ± 0.5 | 2.7 ± 0.4 |

Data are expressed as mean ± SD (n=6).

Table 3: Pharmacokinetic Parameters of Tenofovir (TFV) after Oral Administration of this compound (TMF), Tenofovir Alafenamide (TAF), and Tenofovir Disoproxil Fumarate (TDF) in Beagle Dogs.

| Parameter | TMF (10 mg/kg) | TAF (10 mg/kg) | TDF (10 mg/kg) |

| Cmax (ng/mL) | 185.6 ± 25.4 | 120.3 ± 18.7 | 75.9 ± 11.2 |

| Tmax (h) | 1.0 | 1.0 | 0.8 |

| AUC0-t (ng·h/mL) | 850.7 ± 112.3 | 550.1 ± 98.5 | 320.4 ± 65.7 |

| t1/2 (h) | 3.5 ± 0.6 | 3.2 ± 0.5 | 2.9 ± 0.4 |

Data are expressed as mean ± SD (n=4).

Experimental Protocols

This section details the methodologies for the key ADME experiments conducted in preclinical species.

In Vivo Pharmacokinetic Studies

a. Animal Models:

-

Male Sprague-Dawley rats (200-250 g)

-

Male C57BL/6 mice (20-25 g)

-

Male Beagle dogs (8-10 kg)

b. Housing and Acclimatization: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard laboratory chow and water ad libitum. All animals are acclimatized for at least one week prior to the study.

c. Drug Administration: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na). A single oral dose is administered via gavage to rats and mice, and via oral capsule to dogs.

d. Blood Sampling:

-

Rats: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Mice: Blood samples are collected via retro-orbital sinus or tail vein at specified time points.

-

Dogs: Blood samples are collected from the cephalic vein.

e. Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

Tissue Distribution Studies

a. Animal Model:

-

Male Sprague-Dawley rats (200-250 g)

b. Dosing and Sample Collection: Following a single oral dose of this compound, animals are euthanized at various time points. Tissues of interest (e.g., liver, kidney, intestine, spleen, heart, lung, and brain) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

c. Sample Processing: Tissue samples are homogenized in a suitable buffer. The homogenates are then processed for drug extraction and analysis.

In Vitro Metabolism Studies

a. Test System:

-

Rat liver microsomes.

b. Incubation Conditions: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.

c. Sample Collection and Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the rate of metabolism.

Excretion Studies

a. Animal Model and Housing:

-

Male Sprague-Dawley rats (200-250 g) are housed individually in metabolic cages designed to separate urine and feces.

b. Dosing and Sample Collection: A single oral dose of this compound is administered. Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

c. Sample Processing: The volume of urine and the weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

a. Sample Preparation:

-

Plasma and Urine: Protein precipitation with acetonitrile (B52724).

-

Tissue Homogenates: Liquid-liquid extraction or solid-phase extraction.

b. Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

c. Mass Spectrometric Detection:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TMF, TFV, and TFV-DP.

Mandatory Visualizations

Caption: Metabolic Pathway of this compound.

Caption: Preclinical Pharmacokinetic Study Workflow.

Tenofovir Amibufenamide: A Deep Dive into Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, developed to enhance the delivery of the active drug to target cells, primarily hepatocytes, while minimizing systemic exposure. This strategic design aims to improve the therapeutic index of tenofovir, offering a more favorable safety profile, particularly concerning renal and bone health. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of TMF, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes. Understanding these fundamental aspects is crucial for optimizing its clinical application, predicting drug-drug interactions, and guiding the development of future antiviral therapies.

Cellular Uptake of Tenofovir Amibufenamide

This compound is engineered for enhanced cell permeability compared to its predecessors. Its improved liposolubility facilitates passive diffusion across the cell membrane.[1]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay in HepG2 Cells

This protocol outlines a method to quantify the uptake of TMF into a human hepatoma cell line, HepG2, which is a relevant model for studying drugs targeting the liver.

Materials:

-

This compound (TMF)

-

Radiolabeled [³H]-TMF or a validated LC-MS/MS method for unlabeled TMF

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail (for radiolabeled TMF)

-

Multi-well cell culture plates (e.g., 24-well)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Seeding: Seed HepG2 cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Uptake Experiment:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Prepare uptake solutions of TMF at various concentrations in DMEM without FBS.

-

Initiate the uptake by adding the TMF solution to each well.

-

Incubate for a defined period (e.g., 5, 15, 30, 60 minutes) at 37°C. To determine if uptake is temperature-dependent, a parallel experiment can be run at 4°C.

-

-

Termination of Uptake:

-

To stop the uptake, rapidly aspirate the TMF solution and wash the cells three times with ice-cold PBS.

-

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification:

-

For Radiolabeled TMF: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

For Unlabeled TMF: Analyze the concentration of TMF in the cell lysate using a validated LC-MS/MS method.

-

-

Protein Normalization: Determine the protein concentration in each well using a protein assay to normalize the uptake data.

-

Data Analysis: Express the uptake as the amount of TMF per milligram of protein. For kinetic analysis, plot the uptake rate against the TMF concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, K_m and V_max.

Intracellular Metabolism of this compound

Once inside the target cell, TMF undergoes a two-step metabolic activation to exert its antiviral effect.

Step 1: Hydrolysis

TMF is a phosphoramidate (B1195095) prodrug that is hydrolyzed by intracellular enzymes to yield tenofovir (TFV). This initial conversion is primarily catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), both of which are highly expressed in hepatocytes.[1][2] This targeted activation within the liver contributes to higher intracellular concentrations of the active moiety and lower systemic levels of tenofovir, thereby reducing the risk of off-target toxicities.[3]

Step 2: Phosphorylation

Following its formation, tenofovir is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing chain termination and halting viral replication.

Quantitative Data

Table 1: In Vitro Anti-HBV Activity

| Compound | EC₅₀ in HepG2.2.15 Cells (nM) |

| This compound (TMF) | 7.29 ± 0.71 |

| Tenofovir Alafenamide (TAF) | 12.17 ± 0.56 |

| Tenofovir Disoproxil (TDF) | 17.09 ± 2.45 |

Data from a 9-day treatment study.[5]

Table 2: Preclinical Pharmacokinetic Parameters in Rats

| Prodrug | Dose (µmol/kg) | Bioavailability of TFV (%) |

| This compound (TMF) | 30 | 46.70 ± 5.59 |

| Tenofovir Alafenamide (TAF) | 30 | 28.60 ± 4.65 |

| Tenofovir Disoproxil (TDF) | 30 | 17.21 ± 2.09 |

[6]

Experimental Protocols

Protocol 2: In Vitro Metabolism of TMF in Primary Human Hepatocytes

This protocol describes a method to study the metabolic fate of TMF in primary human hepatocytes, a gold-standard in vitro model for drug metabolism.

Materials:

-

This compound (TMF)

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Ice-cold methanol (B129727)

-

LC-MS/MS system

-

Multi-well collagen-coated plates

Procedure:

-

Hepatocyte Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

TMF Incubation:

-

Remove the seeding medium and replace it with fresh culture medium containing a known concentration of TMF.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

Collect samples of the culture medium and cell lysates at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Preparation:

-

Medium: Precipitate proteins by adding three volumes of ice-cold methanol. Centrifuge to pellet the precipitate.

-

Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells with ice-cold methanol. Centrifuge to remove cellular debris.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatants from both the medium and cell lysate samples for the concentrations of TMF, TFV, TFV-monophosphate, and TFV-diphosphate using a validated LC-MS/MS method.

-

-

Data Analysis: Plot the concentration of TMF and its metabolites over time to determine the rate of TMF metabolism and the formation of its metabolites.

Protocol 3: Validated LC-MS/MS Method for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of TMF and its metabolites.

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Elution: A gradient program to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for TMF, TFV, TFV-monophosphate, TFV-diphosphate, and their stable isotope-labeled internal standards need to be optimized.

Sample Preparation:

-

Protein precipitation with a solvent like methanol or acetonitrile is a common and effective method for extracting these analytes from cellular and plasma matrices.

Validation:

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

This compound represents a significant advancement in the development of tenofovir prodrugs, offering the potential for improved efficacy and safety in the treatment of chronic hepatitis B. Its enhanced cellular uptake and targeted metabolic activation in hepatocytes are key to its pharmacological profile. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular pharmacology of TMF and other novel antiviral agents. Future studies focusing on elucidating the specific kinetic parameters of the enzymes involved in TMF metabolism will further refine our understanding and aid in the development of predictive pharmacokinetic and pharmacodynamic models.

References

- 1. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 2. Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (GS-7340) for Hepatitis B Virus Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenofovir Amibufenamide: An In-Depth Technical Guide to In Vitro Antiviral Activity Against Hepatitis B Virus Genotypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) amibufenamide (TMF), a novel prodrug of the nucleotide analog tenofovir, has demonstrated potent antiviral efficacy against the hepatitis B virus (HBV) in clinical trials. Its structural design, featuring an additional methyl group compared to tenofovir alafenamide (TAF), enhances lipophilicity and is suggested to improve intracellular delivery of the active metabolite, tenofovir diphosphate (B83284). This technical guide provides a comprehensive overview of the in vitro antiviral activity of tenofovir amibufenamide against HBV, with a focus on its efficacy across different viral genotypes. We detail the experimental methodologies employed in these preclinical evaluations, present the available quantitative data, and illustrate the key molecular pathways and experimental workflows.

Introduction

Chronic hepatitis B infection, affecting millions globally, necessitates long-term antiviral therapy to suppress viral replication and mitigate liver disease progression. Tenofovir-based therapies are a cornerstone of this treatment. This compound (TMF), also known as HS-10234, is a next-generation prodrug designed for targeted delivery to hepatocytes, thereby maximizing antiviral effect while minimizing systemic exposure and associated renal and bone toxicities. Preclinical in vitro studies are fundamental to characterizing the antiviral profile of new drug candidates, establishing their potency against various viral strains, and elucidating their mechanism of action. This guide synthesizes the available in vitro data for TMF, providing a technical resource for the research and drug development community.

Mechanism of Action

This compound exerts its antiviral activity through the inhibition of the HBV polymerase/reverse transcriptase. As a prodrug, TMF is designed to be stable in plasma and efficiently enter hepatocytes.

Once inside the hepatocyte, TMF undergoes intracellular metabolism to its active form, tenofovir diphosphate (TFV-DP). This process involves enzymatic cleavage by carboxylesterase and cathepsin A to release tenofovir, which is then phosphorylated by cellular kinases.[1][2] TFV-DP, a structural analog of deoxyadenosine (B7792050) triphosphate, competes with the natural substrate for incorporation into the nascent viral DNA chain by the HBV polymerase. The incorporation of TFV-DP results in chain termination, thus halting HBV DNA synthesis.

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro Antiviral Activity

Preclinical studies have consistently demonstrated that TMF possesses potent anti-HBV activity. The primary cell line utilized for these assessments is the HepG2.2.15 cell line, a human hepatoblastoma line that stably expresses a greater-than-unit-length HBV genome of genotype D. This cell line constitutively produces infectious HBV virions, making it a reliable model for screening antiviral compounds.

A key study directly comparing the in vitro efficacy of TMF with other tenofovir prodrugs, TAF and tenofovir disoproxil fumarate (B1241708) (TDF), in HepG2.2.15 cells provides the most definitive quantitative data to date.[3][4] The results, measuring the 50% effective concentration (EC50), are summarized below.

| Compound | Cell Line | HBV Genotype | Treatment Duration | EC50 (nM) | Citation |

| This compound (TMF) | HepG2.2.15 | D | 9 days | 7.29 ± 0.71 | [3][4][5] |

| Tenofovir Alafenamide (TAF) | HepG2.2.15 | D | 9 days | 12.17 ± 0.56 | [3][4] |

| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 | D | 9 days | 17.09 ± 2.45 | [3][4] |

Table 1: Comparative In Vitro Anti-HBV Activity of Tenofovir Prodrugs.

These findings indicate that TMF exhibits significantly stronger inhibition of HBV DNA replication in this in vitro model compared to both TAF and TDF.[3][4] While these data are robust for HBV genotype D, comprehensive studies detailing the EC50 values of TMF across a broader panel of HBV genotypes (A-H) are not yet widely published in peer-reviewed literature. However, clinical trials have shown TMF to be effective in patient populations with genotypes B and C, suggesting a broad spectrum of activity.[6] For context, studies on tenofovir alafenamide (TAF) have demonstrated its broad cross-genotype activity against wild-type HBV clinical isolates from genotypes A through H.[7]

Experimental Protocols

The determination of in vitro antiviral efficacy against HBV follows standardized laboratory procedures. Below are detailed methodologies representative of those used to evaluate compounds like this compound.

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

Media Supplements: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin solution, and 200 µg/mL of G418 (Geneticin) to maintain the selection pressure for the integrated HBV genome.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Activity Assay (EC50 Determination)

-

Cell Seeding: HepG2.2.15 cells are seeded into 96-well cell culture plates at a specified density (e.g., 5 x 10^4 cells/well) and allowed to adhere for 24 hours.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in cell culture medium to create a range of concentrations. A no-drug (vehicle) control is also prepared.

-

Treatment: After 24 hours, the existing medium is removed from the cell plates and replaced with medium containing the various concentrations of TMF.

-

Incubation and Maintenance: The plates are incubated for a period of 6 to 9 days. The medium, containing the respective drug concentrations, is replaced every 2-3 days to ensure consistent drug exposure.[3][8]

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected from each well for quantification of extracellular HBV DNA.

-

DNA Extraction: Viral DNA is extracted from a fixed volume of the supernatant using either a commercial viral DNA extraction kit or a lysis method (e.g., NaOH lysis).[9]

-

Quantification of HBV DNA: The amount of HBV DNA in each extracted sample is quantified using real-time quantitative PCR (qPCR) with primers and probes specific to a conserved region of the HBV genome.[9]

-

Data Analysis: The percentage of HBV DNA inhibition for each drug concentration is calculated relative to the vehicle control. The EC50 value, the concentration at which a 50% reduction in HBV DNA is observed, is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a non-linear regression model.[8]

References

- 1. Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effectiveness and safety of this compound and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study [frontiersin.org]

- 3. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 4. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Xia & He Publishing [xiahepublishing.com]

- 7. Tenofovir alafenamide demonstrates broad cross-genotype activity against wild-type HBV clinical isolates and maintains susceptibility to drug-resistant HBV isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Tenofovir Amibufenamide (TMF) in Primary Human Hepatocytes vs. Liver Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) amibufenamide (TMF) is a novel prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of chronic hepatitis B (HBV). As with other tenofovir prodrugs, TMF is designed to efficiently deliver tenofovir to hepatocytes while minimizing systemic exposure to the parent drug. Understanding the metabolic activation, antiviral efficacy, and potential cytotoxicity of TMF in relevant in vitro models is crucial for preclinical drug development. This document provides a comparative overview and detailed protocols for the use of TMF in primary human hepatocytes (PHH), the gold standard for in vitro liver studies, and immortalized liver cell lines such as HepG2.

Primary human hepatocytes closely mimic the complex metabolic functions of the liver in vivo, including the expression and activity of key drug-metabolizing enzymes.[1][2] In contrast, hepatoma-derived cell lines like HepG2, while easier to culture and more readily available, often exhibit significantly lower levels of these enzymes.[2] This can lead to differences in drug metabolism, efficacy, and toxicity profiles. These application notes aim to highlight these differences and provide standardized protocols for evaluating TMF in both systems.

Data Presentation

Intracellular Metabolism of Tenofovir Prodrugs

The efficient conversion of tenofovir prodrugs to the active diphosphate (B83284) form (TFV-DP) is critical for antiviral activity. Studies with the related prodrug, tenofovir alafenamide (TAF), which shares a similar metabolic pathway with TMF, have demonstrated significantly higher levels of TFV-DP in primary human hepatocytes compared to treatment with tenofovir disoproxil fumarate (B1241708) (TDF). This is attributed to the high expression of activating enzymes in hepatocytes.

| Cell Type | Tenofovir Prodrug (Concentration) | Incubation Time | Intracellular TFV-DP Level |

| Primary Human Hepatocytes | Tenofovir Alafenamide (TAF) (5 µM) | 24 hours | 1,470 pmol/million cells[3] |

| Primary Human Hepatocytes | Tenofovir Disoproxil Fumarate (TDF) (5 µM) | 24 hours | 302 pmol/million cells[3] |

| Primary Human Hepatocytes | Tenofovir (10 µM) | 24 hours | 4.7 µM[4] |

| HepG2 Cells | Tenofovir (10 µM) | 24 hours | 6.0 µM[4] |

Antiviral Efficacy and Cytotoxicity

The antiviral efficacy (EC50) and cytotoxicity (CC50) are key parameters in evaluating a drug's therapeutic potential. While direct comparative data for TMF in both PHH and HepG2 cells from a single study is limited, data for tenofovir and its prodrugs in relevant cell lines provide valuable insights.

| Compound | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |

| Tenofovir | HepG2 2.2.15 | 1.1 µM[4] | 398 µM[1] | 361.8 |

Signaling and Metabolic Pathways

Tenofovir Amibufenamide (TMF) Metabolic Activation Pathway

TMF is designed to be stable in plasma and efficiently taken up by hepatocytes. Intracellularly, it undergoes a multi-step enzymatic conversion to the pharmacologically active tenofovir diphosphate (TFV-DP). This process is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A.

Caption: Intracellular metabolic activation of this compound (TMF).

Experimental Workflows

In Vitro Evaluation of TMF

The following diagram outlines the general workflow for assessing the antiviral efficacy and cytotoxicity of TMF in either primary human hepatocytes or liver cell lines.

Caption: General experimental workflow for TMF evaluation in hepatocytes.

Experimental Protocols

Protocol 1: Culturing and Treatment of Primary Human Hepatocytes

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum and growth factors)

-

Collagen-coated cell culture plates (e.g., 96-well or 24-well)

-

This compound (TMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Thawing of Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium. Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

-

Cell Seeding: Gently resuspend the cell pellet in fresh culture medium and determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the hepatocytes onto collagen-coated plates at a density of 0.5-1.0 x 10^5 cells/cm².

-

Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach and form a monolayer for 24-48 hours before initiating treatment.

-

TMF Treatment: Prepare a stock solution of TMF in DMSO. On the day of treatment, prepare serial dilutions of TMF in hepatocyte culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

-

Application of TMF: Aspirate the old medium from the hepatocyte cultures and replace it with the medium containing the various concentrations of TMF. Include appropriate vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours).

Protocol 2: Culturing and Treatment of HepG2 Cells

Materials:

-

HepG2 cells (or other suitable liver cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

Collagen-coated cell culture plates

-

This compound (TMF)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Culture Maintenance: Culture HepG2 cells in complete growth medium at 37°C and 5% CO2. Subculture the cells every 2-3 days when they reach 80-90% confluency.

-

Cell Seeding: Detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cells and seed them onto collagen-coated plates at a density of 1-2 x 10^4 cells/cm². Allow the cells to attach overnight.

-

TMF Treatment: Follow steps 4-6 as described in Protocol 1 for the preparation and application of TMF treatment.

Protocol 3: HBV Antiviral Efficacy Assay

Materials:

-

HBV-infected primary human hepatocytes or a stable HBV-producing cell line (e.g., HepG2.2.15)

-

Reagents for DNA extraction (from supernatant and cell lysate)

-

Primers and probes for HBV DNA quantification by qPCR

-

qPCR instrument and reagents

Procedure:

-